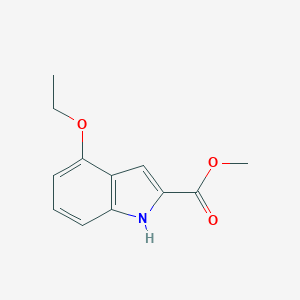

methyl 4-ethoxy-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-ethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNUFWQWKXLZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of methyl 4-ethoxy-1H-indole-2-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 4-Ethoxy-1H-indole-2-carboxylate

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic pharmaceuticals. Among its many derivatives, 4-substituted indoles are particularly valuable as precursors for complex molecules like ergot alkaloids.[1] This technical guide provides a comprehensive, in-depth exploration of the , a key building block for drug discovery and development. We will focus on the most efficient and logical synthetic pathways, providing not only step-by-step protocols but also the critical scientific reasoning behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this important intermediate.

Introduction: The Strategic Importance of 4-Alkoxyindoles

The indole ring system is widely recognized as a "privileged scaffold" in drug discovery, a framework that can interact with a wide range of biological targets. The strategic functionalization of this scaffold is paramount to modulating its pharmacological activity. While much attention has been given to substitutions at the 2, 3, and 5-positions, the C-4 position presents a unique synthetic challenge and a significant opportunity.[1]

4-Alkoxy substituted indoles, such as the target molecule this compound, are crucial intermediates in the synthesis of psychoactive tryptamines (e.g., psilocin analogs) and complex alkaloids.[2] The presence of an alkoxy group at the C-4 position and a carboxylate at the C-2 position provides two distinct handles for further chemical elaboration, making it a versatile platform for building molecular diversity. This guide will focus on providing a robust and reproducible synthetic strategy to access this valuable compound.

Analysis of Synthetic Strategies

Several classic and modern named reactions exist for the construction of the indole nucleus.[3] A strategic selection is critical to ensure efficiency, regioselectivity, and high yield.

-

Fischer Indole Synthesis : This is perhaps the most well-known method, involving the acid-catalyzed cyclization of an arylhydrazone.[3][4] While robust, it can produce isomeric mixtures if an unsymmetrical ketone is used as a starting material.

-

Leimgruber-Batcho Indole Synthesis : This method is highly effective for preparing a wide variety of substituted indoles from o-nitrotoluenes under mild conditions.[5][6] It typically yields indoles that are unsubstituted at the C-2 and C-3 positions, which would require subsequent functionalization.

-

Reissert Indole Synthesis : This pathway is exceptionally well-suited for our target molecule. It involves the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate, which directly installs the desired carboxylate functionality at the C-2 position.[3] The subsequent reductive cyclization leads directly to the indole-2-carboxylic acid core.

For the , the Reissert Indole Synthesis presents the most logical and direct route, minimizing the number of synthetic steps and avoiding potential regioselectivity issues. Therefore, it is presented here as the primary recommended pathway.

Primary Pathway: The Reissert Indole Synthesis

The Reissert synthesis provides an elegant and efficient route to 2-carboxyindoles. The overall strategy involves a three-step sequence: condensation, reductive cyclization, and esterification.

Overall Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound via the Reissert pathway.

Mechanistic Rationale

The core of the Reissert synthesis is built on two key transformations: a Claisen-type condensation and a reductive cyclization.

-

Condensation: The process begins with the deprotonation of the acidic benzylic protons of the o-nitrotoluene derivative (3-ethoxy-2-nitrotoluene) by a strong base, typically sodium ethoxide. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This is a classic Claisen condensation that forms an enolate, which is then protonated to yield a β-keto ester derivative.

-

Reductive Cyclization: The nitro group of the β-keto ester is then reduced to an amine. Common reducing agents include catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like stannous chloride (SnCl₂) or iron in acetic acid.[5] The newly formed aniline nitrogen then undergoes a spontaneous intramolecular nucleophilic attack on the adjacent ketone carbonyl. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic indole ring.

The logical flow of this mechanism is depicted in the diagram below.

Caption: Workflow diagram of the Reissert Indole Synthesis.

Detailed Experimental Protocol

Step 1: Condensation of 3-Ethoxy-2-nitrotoluene with Diethyl Oxalate

-

Rationale: This step constructs the carbon skeleton. Sodium ethoxide is used as the base because it is strong enough to deprotonate the benzylic position and its conjugate acid (ethanol) is the solvent, preventing unwanted transesterification reactions.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add sodium ethoxide (1.1 eq) dissolved in absolute ethanol.

-

Add 3-ethoxy-2-nitrotoluene (1.0 eq) to the flask.

-

Add diethyl oxalate (1.2 eq) dropwise to the solution at room temperature over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Acidify the aqueous solution with dilute hydrochloric acid (HCl) until it is acidic to litmus paper.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(3-ethoxy-2-nitrophenyl)-2-oxoacetate. This intermediate is often used in the next step without further purification.

-

Step 2: Reductive Cyclization

-

Rationale: Catalytic hydrogenation with palladium on carbon is a clean and efficient method for reducing the nitro group to an amine, which then triggers the cyclization.[6] This method avoids the use of harsh stoichiometric metal reagents, simplifying the workup.

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

-

Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.

-

Concentrate the filtrate under reduced pressure. The resulting solid is 4-ethoxy-1H-indole-2-carboxylic acid.

-

Step 3: Fischer Esterification

-

Rationale: A simple acid-catalyzed esterification is sufficient to convert the carboxylic acid to the desired methyl ester. Methanol is used as both the solvent and the reagent, and a catalytic amount of strong acid drives the reaction.

-

Procedure:

-

Suspend the crude 4-ethoxy-1H-indole-2-carboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).

-

Heat the mixture to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and reduce the volume of methanol under reduced pressure.

-

Neutralize the remaining solution carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Data Summary Table

| Step | Reactant 1 | Reactant 2 / Reagent | Molar Eq. | Solvent | Temp. | Time (h) | Approx. Yield (%) |

| 1 | 3-Ethoxy-2-nitrotoluene | Diethyl Oxalate / NaOEt | 1.0 / 1.2 / 1.1 | Ethanol | Reflux | 3-4 | 85-90 (crude) |

| 2 | Oxoacetate Intermediate | H₂ / 10% Pd/C | - / cat. | Ethanol | RT | 12-24 | 80-90 |

| 3 | Carboxylic Acid | Methanol / H₂SO₄ | Solvent / cat. | Methanol | Reflux | 4-6 | 90-95 |

Alternative Pathway: Fischer Indole Synthesis

While the Reissert synthesis is preferred, the classic Fischer synthesis remains a viable and important alternative. This route begins with the formation of a hydrazine from 3-ethoxyaniline, followed by condensation with methyl pyruvate and acid-catalyzed cyclization.

Fischer Synthesis Workflow

Caption: Step-wise workflow for the Fischer Indole Synthesis.

Comparative Analysis

-

Advantages: Utilizes readily available starting materials. It is a well-established and widely studied reaction.

-

Disadvantages: The synthesis of the hydrazine precursor adds a step. The cyclization step often requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates. Potential for the formation of regioisomers exists, although less of a concern with the specific precursors for this target.

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. Expected data includes:

-

¹H NMR: Signals corresponding to the ethoxy group (triplet and quartet), the methyl ester singlet, aromatic protons on the indole ring, and the broad NH proton.

-

¹³C NMR: Resonances for the ester carbonyl, aromatic carbons, and aliphatic carbons of the ethoxy and methyl groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₁₂H₁₃NO₃.

-

Melting Point: A sharp melting point indicates high purity.

Conclusion

The is a critical process for accessing a range of more complex, pharmacologically relevant molecules. This guide has detailed two robust synthetic strategies, with a primary recommendation for the Reissert Indole Synthesis . The Reissert approach offers superior efficiency and regiochemical control by directly installing the C-2 carboxylate functionality. The provided protocols, mechanistic insights, and process considerations are designed to empower researchers to confidently and successfully synthesize this valuable chemical building block.

References

-

Bartoli indole synthesis - Wikipedia. Available at: [Link]

-

Larock indole synthesis - Wikipedia. Available at: [Link]

-

Nenitzescu indole synthesis - Wikipedia. Available at: [Link]

-

Leimgruber–Batcho indole synthesis - Wikipedia. Available at: [Link]

-

Hegedus indole synthesis - Wikipedia. Available at: [Link]

-

Bartoli indole synthesis - Grokipedia. Available at: [Link]

-

Larock indole synthesis - Grokipedia. Available at: [Link]

-

Madelung synthesis - Wikipedia. Available at: [Link]

-

Ma, R., Wang, Y.-E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(42), 7557–7561. Available at: [Link]

-

Nenitzescu Indole Synthesis . Available at: [Link]

-

Bartoli indole synthesis - Name-Reaction.com. Available at: [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]

-

Somei, M. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku Zasshi, 120(4), 363-373. Available at: [Link]

-

Leimgruber–Batcho Indole Synthesis - ResearchGate. Available at: [Link]

-

Cereda, E., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2, 2640-2642. Available at: [Link]

-

Dander, J. E., & Garg, N. K. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Catalysis, 7(3), 1473-1476. Available at: [Link]

-

Li, P., et al. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 3, 21851-21854. Available at: [Link]

-

Wang, Y., et al. (2020). Atroposelective Nenitzescu Indole Synthesis. Angewandte Chemie International Edition, 59(31), 12757-12761. Available at: [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(23), 6046–6049. Available at: [Link]

-

Hegedus Indole Synthesis: Intramolecular Nucleopalladation of ortho-Allyl Aryl Nucleophiles . Available at: [Link]

-

Ma, R., Wang, Y.-E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(42), 7557–7561. Available at: [Link]

-

Larock Indole Synthesis - SynArchive. Available at: [Link]

-

Nenitzescu Indole Synthesis - SynArchive. Available at: [Link]

-

Somei, M. (2000). Development of Synthetic Methods for 4-Substituted Indoles and Their Applications for the Syntheses of Natural Products. Yakugaku Zasshi, 120(4), 363-373. Available at: [Link]

-

Hegedus, L. S., Allen, G. F., & Waterman, E. L. (1976). Palladium assisted intramolecular amination of olefins. A new synthesis of indoles. Journal of the American Chemical Society, 98(9), 2674–2676. Available at: [Link]

-

Hegedus indole synthesis | Request PDF - ResearchGate. Available at: [Link]

-

Leimgruber–Batcho Indole Synthesis - YouTube. Available at: [Link]

-

C-N bond formation reactions. Recent Progress Concerning the N-Arylation of Indoles. Available at: [Link]

-

Hegedus indole synthesis - ResearchGate. Available at: [Link]

-

Madelung Indole Synthesis - ResearchGate. Available at: [Link]

-

Martin, C. M., & Stick, R. V. (2007). Synthesis of Fused 4,5-Disubstituted Indole Ring Systems by Intramolecular Friedel−Crafts Acylation of 4-Substituted Indoles. The Journal of Organic Chemistry, 72(21), 7968–7973. Available at: [Link]

-

Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. Available at: [Link]

-

Wang, D., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry, 83(9), 5008–5016. Available at: [Link]

-

Singh, A., & Itankar, P. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Conference Proceedings, 1859(1), 020037. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11483. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Ullmann condensation - Wikipedia. Available at: [Link]

-

de Oliveira, V. T., et al. (2017). Synthesis, reactivity and biological properties of methoxy-activated indoles. Journal of the Brazilian Chemical Society, 28(8), 1405-1436. Available at: [Link]

-

Pudney, C. R., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17, 8133-8137. Available at: [Link]

-

Ullmann coupling of indole derivatives. [a] - ResearchGate. Available at: [Link]

-

Indole synthesis via an Ullmann coupling/reductive cyclization sequence - ResearchGate. Available at: [Link]

-

Indole-indole Ullmann coupling. Total synthesis of (-)-aspergilazine - ResearchGate. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(12), 2095. Available at: [Link]

-

Svirskis, S., et al. (2020). A new synthetic approach to the 3,4-dihydro-1H-[5][7]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Beilstein Journal of Organic Chemistry, 16, 280-287. Available at: [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Methyl 4-Ethoxy-1H-indole-2-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 4-ethoxy-1H-indole-2-carboxylate, a potentially significant molecule in the landscape of medicinal chemistry. Due to its status as a novel or specialized research compound, direct experimental data is limited. Therefore, this document establishes a robust predictive framework by leveraging extensive data from its close structural analog, methyl 4-methoxy-1H-indole-2-carboxylate, and foundational principles of indole chemistry. This approach allows for a detailed exploration of its anticipated chemical and physical properties, reactivity, spectroscopic signatures, and potential applications.

Molecular Structure and Core Chemical Identity

This compound is an indole derivative characterized by an ethoxy group at the 4-position and a methyl ester at the 2-position of the indole ring. The indole scaffold is a privileged structure in drug discovery, known for its ability to mimic peptide structures and interact with a wide array of biological targets.[1][2] The electron-donating nature of the ethoxy group at the C4 position is expected to influence the electron density of the aromatic system, thereby modulating its reactivity and biological activity.

Below is a diagram illustrating the relationship between the target molecule and its well-characterized methoxy analog.

Caption: Structural relationship between the target molecule and its primary analog.

Physicochemical Properties: An Analog-Based Prediction

| Property | Predicted Value for this compound | Data for Methyl 4-methoxy-1H-indole-2-carboxylate |

| Molecular Formula | C₁₂H₁₃NO₃ | C₁₁H₁₁NO₃[3] |

| Molecular Weight | 219.24 g/mol | 205.21 g/mol [3] |

| CAS Number | Not Assigned | 111258-23-2[3] |

| Melting Point | Likely similar to or slightly lower than the methoxy analog | 147-148 °C[4][5] |

| Boiling Point | Predicted to be slightly higher than the methoxy analog | 370.1 ± 22.0 °C at 760 mmHg[4][5] |

| LogP (Octanol/Water) | Predicted to be slightly higher than the methoxy analog | ~2.4[3] |

| Appearance | Likely a solid at room temperature | Solid[5] |

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for indole ring formation, such as the Fischer, Reissert, or Gassman indole syntheses.[6][7] A plausible and efficient route would be a variation of the Fischer indole synthesis, which is widely used for preparing substituted indoles.

Proposed Synthetic Pathway: Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by acid-catalyzed cyclization.

Caption: Proposed Fischer indole synthesis route for this compound.

Key Experimental Protocol: Fischer Indole Synthesis (Generalized)

-

Hydrazone Formation:

-

Dissolve 3-ethoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add a stoichiometric equivalent of methyl pyruvate.

-

Stir the mixture at room temperature until the hydrazone precipitates. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Filter the resulting solid and wash with cold ethanol.

-

-

Indolization (Cyclization):

-

Suspend the dried hydrazone in a high-boiling point solvent like toluene or xylene.

-

Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Expected Reactivity

The chemical reactivity of this compound is governed by the indole nucleus and the appended functional groups.

-

Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. The electron-donating ethoxy group at C4 further activates the benzene portion of the ring system towards electrophilic aromatic substitution.

-

N-Alkylation/Acylation: The indole nitrogen (N-H) is nucleophilic and can be readily alkylated or acylated under basic conditions.[4]

-

Ester Hydrolysis: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be a handle for further functionalization, such as amide bond formation.[4]

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra for this compound are not publicly available, we can predict the key spectroscopic features based on data from analogous indole-2-carboxylates.[3][4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethoxy group, and the methyl ester. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift (> 10 ppm). The aromatic protons on the indole ring will exhibit complex splitting patterns. The ethoxy group will present as a triplet (CH₃) and a quartet (CH₂). The methyl ester will be a sharp singlet around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 unique carbon atoms. The carbonyl carbon of the ester will be in the 160-165 ppm region. The aromatic carbons will appear between 100 and 140 ppm. The carbons of the ethoxy and methyl ester groups will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (indole) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch (ethoxy & methyl) |

| ~1700-1720 | C=O stretch (ester) |

| ~1620-1580 | C=C stretch (aromatic) |

| ~1250-1050 | C-O stretch (ester & ether) |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 219. Key fragmentation patterns would likely involve the loss of the methoxy group from the ester (-OCH₃, m/z = 188) and the entire methyl carboxylate group (-COOCH₃, m/z = 160).

Potential Applications in Drug Discovery and Medicinal Chemistry

Indole derivatives are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas.[1][2][9] The structural motifs present in this compound suggest several promising avenues for research and development.

-

Anticancer Agents: The indole scaffold is present in numerous anticancer drugs, including vinca alkaloids and kinase inhibitors.[9] Derivatives of indole-2-carboxylic acid have been investigated as potential anticancer agents.

-

Antiviral and Antimicrobial Agents: Indole-based compounds have shown significant activity against a variety of viruses and bacteria. The specific substitution pattern of this compound could confer novel antimicrobial properties.

-

Central Nervous System (CNS) Agents: The indole core is structurally related to neurotransmitters like serotonin. This makes indole derivatives promising candidates for the development of drugs targeting CNS disorders.

The workflow for exploring the therapeutic potential of this molecule would involve its synthesis, followed by a battery of in vitro and in vivo screening assays.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde - Google Patents [patents.google.com]

- 3. methyl 4-methoxy-1H-indole-2-carboxylate | C11H11NO3 | CID 688172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biosynce.com [biosynce.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Methoxy-1H-indole-2-carboxylic acid Methyl ester | 11258-23-4 [chemicalbook.com]

- 9. Ethyl 4-hydroxy-1-methyl-1H-indole-2-carboxylate | C12H13NO3 | CID 10130663 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profiling of Methyl 4-Ethoxy-1H-indole-2-carboxylate: A Technical Guide for Drug Discovery Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of methyl 4-ethoxy-1H-indole-2-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The indole nucleus is a privileged structure in numerous natural products and synthetic compounds with significant biological activities.[1][2] A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and the elucidation of its interactions in complex biological systems.

This document moves beyond a mere listing of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a practical, field-proven framework for interpreting the spectroscopic data of this molecule. The causality behind spectral features is explained, and protocols are presented as self-validating systems to ensure scientific integrity. Due to the limited availability of a complete public experimental dataset for this specific molecule, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This predictive approach serves as a robust guide for researchers encountering this or similar molecular architectures.

Molecular Structure and Key Features

This compound possesses a bicyclic indole core, substituted at the 2-position with a methyl carboxylate group and at the 4-position with an ethoxy group. These functionalities give rise to a distinct set of signals in various spectroscopic analyses.

// Nodes for the indole ring system N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.2,-0.5!"]; C5 [label="C", pos="-1.2,0.5!"]; C6 [label="C", pos="-2.4,0.5!"]; C7 [label="C", pos="-2.4,-0.5!"]; C7a [label="C", pos="0,1.2!"];

// Nodes for the substituents C_ester [label="C", pos="2.4,0.5!"]; O_ester1 [label="O", pos="3.0,1.2!"]; O_ester2 [label="O", pos="3.0,-0.2!"]; C_methyl_ester [label="CH₃", pos="4.2,-0.2!"];

O_ether [label="O", pos="-1.8,-1.5!"]; C_ethyl1 [label="CH₂", pos="-2.8,-2.0!"]; C_ethyl2 [label="CH₃", pos="-3.8,-1.5!"];

H_N [label="H", pos="-0.5,0.8!"]; H3 [label="H", pos="1.8,-0.8!"]; H5 [label="H", pos="-1.8,1.0!"]; H6 [label="H", pos="-3.0,0.8!"]; H7 [label="H", pos="-3.0,-0.8!"];

// Edges for the indole ring N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C3a; C7a -- N1; C7a -- C5; C2 -- C7a [style=invis]; // for layout

// Edges for the substituents C2 -- C_ester; C_ester -- O_ester1 [label="=O"]; C_ester -- O_ester2; O_ester2 -- C_methyl_ester;

C4 -- O_ether; O_ether -- C_ethyl1; C_ethyl1 -- C_ethyl2;

N1 -- H_N; C3 -- H3; C5 -- H5; C6 -- H6; C7 -- H7;

// Double bonds in the indole ring C2 -- C3 [style=invis]; C3a -- C4 [style=invis]; C5 -- C6 [style=invis]; C7 -- C3a [style=invis]; C7a -- N1 [style=invis];

label="this compound"; fontsize=12; }

Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the ethoxy group, the methyl ester, and the N-H proton of the indole ring. The data presented is based on analysis of similar structures like methyl 4-methoxy-1H-indole-2-carboxylate.[3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 - 12.0 | br s | 1H | N-H | The indole N-H proton is typically deshielded and appears as a broad singlet. |

| ~7.5 - 7.7 | d | 1H | H-7 | Aromatic proton ortho to the indole nitrogen, expected to be a doublet. |

| ~7.1 - 7.3 | t | 1H | H-6 | Aromatic proton, appearing as a triplet due to coupling with H-5 and H-7. |

| ~6.9 - 7.1 | d | 1H | H-5 | Aromatic proton ortho to the ethoxy group, expected to be a doublet. |

| ~7.0 - 7.2 | s | 1H | H-3 | The proton at the 3-position of the indole ring, typically a singlet. |

| ~4.1 - 4.3 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, quartet due to coupling with the methyl protons. |

| ~3.8 - 4.0 | s | 3H | -COOCH₃ | Methyl protons of the ester group, appearing as a sharp singlet. |

| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, triplet due to coupling with the methylene protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The predicted chemical shifts are based on known data for indole-2-carboxylates and substituted indoles.[3][4][5][6]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O | Carbonyl carbon of the methyl ester. |

| ~155 | C-4 | Aromatic carbon attached to the ethoxy group, significantly deshielded. |

| ~138 | C-7a | Quaternary carbon of the indole ring fusion. |

| ~128 | C-2 | Quaternary carbon bearing the ester group. |

| ~127 | C-3a | Quaternary carbon of the indole ring fusion. |

| ~125 | C-6 | Aromatic CH carbon. |

| ~115 | C-5 | Aromatic CH carbon. |

| ~105 | C-7 | Aromatic CH carbon. |

| ~101 | C-3 | Aromatic CH carbon of the pyrrole ring. |

| ~64 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |

| ~52 | -COOCH₃ | Methyl carbon of the ester group. |

| ~15 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a standard ¹³C spectrum with proton decoupling.

-

Use a larger spectral width (e.g., 0-200 ppm) and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Employ HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#E8F0FE";

}

subgraph "cluster_Processing" { label = "Data Processing & Analysis"; style=filled; color="#E6F4EA";

} }

Caption: General workflow for NMR data acquisition and analysis.Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 - 3400 | N-H stretch | Indole N-H |

| ~2900 - 3000 | C-H stretch | Aromatic and aliphatic C-H |

| ~1700 - 1720 | C=O stretch | Ester carbonyl |

| ~1600 - 1620 | C=C stretch | Aromatic ring |

| ~1200 - 1300 | C-O stretch | Ester and ether C-O |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Perform a background correction on the collected spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For this compound (C₁₂H₁₃NO₃), the expected molecular weight is approximately 219.09 g/mol .

| m/z (mass-to-charge ratio) | Assignment | Notes |

| ~219 | [M]⁺ | Molecular ion peak. |

| ~188 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| ~174 | [M - OC₂H₅]⁺ | Loss of the ethoxy group. |

| ~160 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate group. |

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

M [label="[M]⁺\nm/z ~219"]; M_minus_OCH3 [label="[M - OCH₃]⁺\nm/z ~188"]; M_minus_OC2H5 [label="[M - OC₂H₅]⁺\nm/z ~174"]; M_minus_COOCH3 [label="[M - COOCH₃]⁺\nm/z ~160"];

M -> M_minus_OCH3 [label="- •OCH₃"]; M -> M_minus_OC2H5 [label="- •OC₂H₅"]; M -> M_minus_COOCH3 [label="- •COOCH₃"]; }

Caption: Predicted major fragmentation pathways in mass spectrometry.Conclusion

This technical guide provides a comprehensive spectroscopic framework for the characterization of this compound. By combining predictive data based on sound chemical principles with established experimental protocols, this document serves as a valuable resource for researchers in drug discovery and related fields. The detailed interpretation of expected NMR, IR, and MS data will aid in the unambiguous identification and further development of this important class of molecules. The provided methodologies emphasize robustness and self-validation, ensuring the generation of high-quality, reliable data.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.).

- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.).

- SpectraBase. (n.d.). Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate.

- ChemicalBook. (n.d.). Methyl indole-2-carboxylate(1202-04-6) 13C NMR spectrum.

- PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate.

- PubChem. (n.d.). Methyl 1H-indole-2-carboxylate.

- Methyl 1H-indole-3-carboxylate. (n.d.).

-

NIH. (2025). A new synthetic approach to the 3,4-dihydro-1H-[7][8]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Retrieved from

- Chemical Synthesis Database. (2025). methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate.

- ChemicalBook. (n.d.). Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum.

- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- SpectraBase. (n.d.). 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester.

- NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021).

- SpectraBase. (n.d.). methyl 3-[(ethoxycarbonyl)amino]-4-methoxy-1H-indole-2-carboxylate.

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of Methyl 7-methoxy-1H-indole-4-carboxylate: A Technical Overview.

- SpectraBase. (n.d.). methyl 1H-indole-2-carboxylate.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. methyl 4-methoxy-1H-indole-2-carboxylate | C11H11NO3 | CID 688172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl indole-2-carboxylate(1202-04-6) 13C NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. ias.ac.in [ias.ac.in]

Spectroscopic Characterization of Methyl 4-Ethoxy-1H-indole-2-carboxylate: A Technical Guide to NMR and Mass Spectrometry Analysis

Abstract: The indole scaffold is a cornerstone in medicinal chemistry and drug development, serving as the core structure for numerous pharmacologically active agents. Methyl 4-ethoxy-1H-indole-2-carboxylate represents a key intermediate, combining the indole nucleus with ester and ether functionalities that allow for diverse synthetic modifications. A precise and unambiguous structural characterization is paramount for its application in research and development. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. It details the theoretical basis for spectral predictions, presents standardized experimental protocols for data acquisition, and offers a logical framework for data interpretation, thereby serving as an essential resource for researchers, chemists, and drug development professionals.

Introduction to this compound

The indole ring system is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1] The functionalization of the indole core at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical strategy in modern drug design. This compound is a valuable synthetic building block, featuring a reactive ester at the 2-position, an electron-donating ethoxy group at the 4-position, and a modifiable N-H group at the 1-position.

The synthesis of such derivatives often follows established routes like the Fischer indole synthesis, which involves the cyclization of a phenylhydrazone derivative.[2] Given its role as a precursor, verifying its structure with high fidelity is the first critical step in any synthetic campaign. This guide focuses on the two most powerful analytical techniques for this purpose: NMR spectroscopy, for mapping the molecular framework, and mass spectrometry, for determining molecular weight and elemental composition.

Sources

solubility and stability of methyl 4-ethoxy-1H-indole-2-carboxylate

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 4-ethoxy-1H-indole-2-carboxylate: Solubility and Stability

Authored by: A Senior Application Scientist

Introduction

This compound is a member of the indole family, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. The indole nucleus is a core structural motif in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications. The specific substitutions on the indole ring—a methyl ester at the 2-position and an ethoxy group at the 4-position—critically influence the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability.

Understanding these foundational characteristics is not merely an academic exercise; it is a prerequisite for successful drug development. Solubility directly impacts bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could affect safety and efficacy.

Due to the limited availability of public quantitative data for this specific molecule, this guide is designed to provide a robust experimental and theoretical framework for its comprehensive characterization. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore the predictive analysis of the molecule's behavior and detail the self-validating experimental systems required to generate reliable solubility and stability profiles.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical utility. Poor aqueous solubility can lead to low absorption and inadequate bioavailability. Conversely, understanding solubility in various organic solvents is essential for synthesis, purification, and the development of analytical methods.

Theoretical Considerations and Predicted Solubility Profile

The principle of "like dissolves like" provides a preliminary assessment of a compound's solubility. The structure of this compound presents several key features:

-

Indole Ring: The bicyclic aromatic system contributes to its lipophilicity. The N-H group can act as a hydrogen bond donor.

-

Methyl Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor. The ester itself is susceptible to hydrolysis but contributes to polarity.

-

Ethoxy Group (-OCH₂CH₃): This ether linkage is relatively non-polar and increases the molecule's lipophilicity compared to a hydroxyl equivalent.

Based on this structure, a qualitative solubility profile can be predicted. The compound is expected to exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate to good solubility in alcohols like ethanol and methanol. Its solubility is likely to be lower in non-polar solvents such as hexane and toluene, and very low in aqueous media.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in water; Moderate in alcohols | N-H and C=O groups can hydrogen bond, but the overall molecule has significant non-polar character. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities solvate the molecule effectively. |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | Van der Waals forces can solvate the lipophilic parts, but polarity from the ester limits high solubility. |

Experimental Determination: The Shake-Flask Method

To move beyond prediction, empirical measurement is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and simplicity.[1][2][3] This method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is achieved, after which the concentration of the dissolved compound in the supernatant is quantified.

The causality behind this choice is clear: by ensuring an excess of solid is present at equilibrium, we guarantee the solution is truly saturated, providing a definitive thermodynamic value rather than a kinetically limited one.

Protocol 1: Equilibrium Solubility Determination

This protocol outlines a self-validating system for accurate solubility measurement.

Materials:

-

This compound

-

Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol)

-

Scintillation vials or glass tubes with screw caps

-

Thermostatically controlled orbital shaker

-

Centrifuge

-

Validated HPLC method for quantification

Step-by-Step Procedure:

-

Preparation: Add an excess amount of the compound (e.g., 5-10 mg, ensuring solid remains undissolved) to a vial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours.[2] A preliminary time-course experiment is crucial to determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved particles.[1]

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method with a calibration curve to determine the exact concentration.

-

Calculation: Account for the dilution factor to calculate the solubility in the original solvent, typically expressed in mg/mL or µg/mL.

Visualization of Experimental Workflow

Caption: A workflow for the shake-flask solubility method.

Part 2: Chemical Stability Assessment

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[4] For drug development, this is governed by the International Council for Harmonisation (ICH) guidelines.[5][6]

Predicted Chemical Instabilities

The chemical structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The methyl ester at the C2 position is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.[7]

-

Oxidation: The electron-rich indole ring is prone to oxidation, especially in the presence of air, light, or oxidizing agents.[7] This can lead to a variety of complex degradation products.

-

Photodegradation: Many indole derivatives are light-sensitive. Exposure to UV or visible light can induce photochemical reactions.[7]

The ethoxy group at the C4 position is generally stable and less likely to be a primary site of degradation under typical storage conditions.

Visualization of Potential Degradation Pathways

Caption: Predicted degradation routes for the target compound.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4] They help identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating." The ICH Q1A(R2) guideline provides the framework for these studies.[8]

Protocol 2: Forced Degradation Study

This protocol exposes the compound to stress conditions to deliberately induce degradation.

Materials:

-

Stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

-

Photostability chamber, temperature-controlled oven.

-

Validated stability-indicating HPLC method (e.g., HPLC-UV/MS).

Step-by-Step Procedure:

-

Sample Preparation: Prepare multiple aliquots of the compound's stock solution.

-

Acid Hydrolysis: To one aliquot, add HCl to a final concentration of 0.1 M. Heat at 60°C.

-

Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Keep at room temperature or heat gently.

-

Oxidation: To a third aliquot, add H₂O₂ to a final concentration of 3%. Keep at room temperature.[7]

-

Thermal Stress: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 70°C).

-

Photostability: Expose a solid sample and a solution sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5]

-

Time Points: Withdraw samples from each condition at various time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the parent compound's peak area. Mass spectrometry (LC-MS) is invaluable for identifying the structure of major degradants.

Data Presentation and Interpretation

The results should be summarized to provide a clear overview of the compound's liabilities.

Table 2: Example Summary of Forced Degradation Results

| Stress Condition | Duration (hr) | Assay of Parent (%) | Major Degradation Products (% Peak Area) | Observations |

| 0.1 M HCl, 60°C | 24 | 85.2 | Degradant 1 (12.1%), Degradant 2 (2.5%) | Significant hydrolysis of the ester group. |

| 0.1 M NaOH, RT | 8 | 45.7 | Degradant 1 (53.8%) | Rapid hydrolysis at room temperature. |

| 3% H₂O₂, RT | 48 | 92.1 | Multiple minor peaks (<1% each) | Moderate sensitivity to oxidation. |

| 70°C Heat (Solid) | 72 | 99.5 | No significant degradation | Thermally stable in solid state. |

| Photostability | - | 96.8 | Degradant 3 (2.9%) | Slight sensitivity to light. |

This data is crucial for guiding formulation development (e.g., avoiding basic excipients), defining packaging requirements (e.g., light-protective packaging), and setting appropriate storage conditions.

Conclusion

The are cornerstone properties that dictate its path forward in research and development. This guide provides a comprehensive framework for moving from theoretical prediction to robust empirical characterization. By employing gold-standard methodologies like the shake-flask method and conducting systematic forced degradation studies, researchers can generate the high-quality, reliable data necessary for informed decision-making. The protocols and principles outlined herein are designed to be self-validating, ensuring that the generated data is not only accurate but also provides a deep causal understanding of the molecule's behavior. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this promising indole derivative.

References

-

International Council for Harmonisation. (n.d.). Q1A - Q1F Stability. ICH. Available at: [Link]

-

Inam, R., et al. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]

-

Kawakami, K., et al. (2021). Summary of solubility measurement protocols of each company before harmonization. European Journal of Pharmaceutical Sciences, 165, 105935. Available at: [Link]

-

European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. CPMP/ICH/380/95. Available at: [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available at: [Link]

-

Priyanka, O. (2012). Ich guidelines for stability studies 1. SlideShare. Available at: [Link]

-

GXP-CC. (2025). The ICH Just Released Its Overhauled Stability Guideline for Consultation. Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

-

Chemical Synthesis Database. (2025). methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate. Available at: [Link]

-

Al-Hadedi, A. A. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3333. Available at: [Link]

-

Frontier, A. (2026). Solvents and Polarity. University of Rochester, Department of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688172, methyl 4-methoxy-1H-indole-2-carboxylate. PubChem. Available at: [Link]

-

Zhang, L., et al. (2011). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2595. Available at: [Link]

-

Chen, Y., et al. (2025). Synthesis and Application of Poly Methyl Indole-4-Carboxylate with Blue Light Blocking Properties. ACS Applied Polymer Materials. Available at: [Link]

-

Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(10), 2675-2681. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70992, Methyl 1H-indole-2-carboxylate. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10130663, Ethyl 4-hydroxy-1-methyl-1H-indole-2-carboxylate. PubChem. Available at: [Link]

- Google Patents. (n.d.). CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate.

- Google Patents. (n.d.). ES2604938T3 - Manufacturing process of 2-ethoxy-1 - ((2 '- ((hydroxyamino) iminomethyl) biphenyl-4-yl) methyl) -1H-benzo [d] imidazol-7-carboxylic acid and its esters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. ICH Official web site : ICH [ich.org]

- 6. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ikev.org [ikev.org]

Methyl 4-Ethoxy-1H-indole-2-carboxylate: A Scoping Guide for Exploring Novel Biological Activities

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets. Within this vast chemical family, indole-2-carboxylates serve as versatile scaffolds for the development of novel therapeutics. This technical guide addresses methyl 4-ethoxy-1H-indole-2-carboxylate, a compound with a unique substitution pattern that remains largely unexplored in the scientific literature. In the absence of direct biological data, this document provides a comprehensive framework for its investigation. We will extrapolate from structurally related analogues to hypothesize potential therapeutic applications and present a detailed, field-proven roadmap for its synthesis and systematic biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel indole derivatives.

Introduction: The Untapped Potential of a Privileged Scaffold

The indole ring system is a ubiquitous feature in natural products and synthetic drugs, forming the core of molecules with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects. The indole-2-carboxylate framework, in particular, offers a synthetically tractable handle for molecular elaboration, allowing for precise tuning of physicochemical properties and biological targeting.

While extensive research has focused on various substituted indoles, this compound remains a frontier molecule. Its defining features—the ester at the 2-position and the ethoxy group at the 4-position—suggest several avenues for biological interaction. The ester can be readily hydrolyzed or converted to amides, providing a gateway to diverse chemical libraries.[1][2] The 4-position ethoxy group, an electron-donating substituent on the benzene portion of the indole, can significantly influence the molecule's electronic properties and its interaction with biological macromolecules.

This guide will, therefore, serve as a strategic manual for a comprehensive investigation into the biological landscape of this compound, outlining a logical progression from chemical synthesis to multi-faceted biological screening and preliminary mechanistic studies.

Proposed Synthesis: A Reliable Pathway to the Core Molecule

A robust and reproducible synthesis is the foundational step for any biological investigation. The Fischer indole synthesis is a classic and highly effective method for constructing the indole core from arylhydrazines and carbonyl compounds. We propose a straightforward two-step synthesis for this compound.

Proposed Synthetic Workflow

Sources

Unlocking the Therapeutic Potential of Methyl 4-Ethoxy-1H-indole-2-carboxylate: A Technical Guide for Medicinal Chemists

Abstract

The indole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and biologically active compounds. Within this privileged heterocyclic family, indole-2-carboxylate derivatives have emerged as a particularly fruitful area of research, yielding candidates for a wide array of therapeutic targets. This technical guide delves into the untapped potential of a specific analog, methyl 4-ethoxy-1H-indole-2-carboxylate, providing a forward-looking perspective for researchers, scientists, and drug development professionals. While direct biological data on this specific molecule is limited, this document synthesizes the wealth of information available for structurally related compounds to illuminate promising avenues of investigation. We will explore potential therapeutic applications, propose plausible mechanisms of action, and provide detailed experimental workflows to empower the scientific community to explore this promising chemical entity.

The Indole-2-Carboxylate Scaffold: A Privileged Motif in Drug Discovery

The indole ring system, with its unique electronic properties and ability to participate in various non-covalent interactions, is a recurring motif in both natural products and synthetic pharmaceuticals. The 2-carboxylate substitution, in particular, has been shown to be a critical pharmacophore for interaction with a diverse range of biological targets. This ester functionality can act as a hydrogen bond acceptor or can be hydrolyzed in vivo to the corresponding carboxylic acid, which can then engage in ionic interactions or coordinate with metal ions in enzyme active sites.

Our survey of the current literature reveals that indole-2-carboxylate derivatives are being actively investigated in several key therapeutic areas:

-

Antiviral Therapy: A significant body of research highlights the potential of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase.[1][2][3] The core scaffold, including the carboxyl group at the C2 position, has been shown to chelate with Mg2+ ions in the enzyme's active site, a crucial interaction for inhibiting its strand transfer activity.[1][2]

-

Anti-inflammatory Agents: Certain indole-2-carboxylic acid derivatives have been identified as highly potent and selective antagonists of the CysLT1 receptor, which plays a pivotal role in the pathophysiology of asthma and other inflammatory conditions.[4]

-

Oncology: The modulation of the tumor microenvironment is a key strategy in modern cancer therapy. Indole-2-carboxylic acid derivatives have been designed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are implicated in tumor immune evasion.[5] Furthermore, other derivatives have demonstrated direct anti-proliferative activity against various cancer cell lines.[6]

This compound: A Profile of Potential

While direct experimental data on this compound is not extensively available in the public domain[7], we can extrapolate its potential from the known properties of its structural neighbors. The presence of the 4-alkoxy substituent is particularly noteworthy. For instance, 4-methoxy-1H-indole-2-carboxylic acid is a known intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[8][9][10] The ethoxy group in our target molecule, being slightly more lipophilic than a methoxy group, could subtly influence pharmacokinetic properties such as cell permeability and metabolic stability.

Based on the established activities of related indole-2-carboxylates, we propose the following high-potential therapeutic applications for this compound:

Table 1: Potential Therapeutic Applications and Rationale

| Therapeutic Area | Potential Target(s) | Rationale based on Structurally Similar Compounds |

| Antiviral (HIV) | HIV-1 Integrase | The indole-2-carboxylate core is a validated pharmacophore for integrase inhibition.[1][2][3] The 4-ethoxy group could modulate binding affinity and pharmacokinetic properties. |

| Anti-inflammatory | CysLT1 Receptor | Indole-2-carboxylic acids have shown high potency as CysLT1 antagonists.[4] The 4-ethoxy substituent could be explored for optimizing receptor-ligand interactions. |

| Oncology | IDO1/TDO, Kinases | The indole scaffold is a versatile platform for developing enzyme inhibitors.[5] The anti-proliferative effects of related compounds warrant investigation.[6] |

| Neuroprotection | Undetermined | The related 4-methoxy analog is implicated in the development of drugs for neurological disorders.[8] |

Proposed Research Workflow: From Synthesis to Biological Evaluation

To unlock the therapeutic potential of this compound, a systematic and rigorous research plan is essential. The following workflow outlines the key steps, from chemical synthesis to comprehensive biological characterization.

Caption: Proposed research workflow for this compound.

Detailed Experimental Protocols

Synthesis of this compound

While several synthetic routes to substituted indoles exist[11][12][13][14][15], a common approach for the synthesis of the title compound would involve the esterification of 4-ethoxy-1H-indole-2-carboxylic acid. The parent carboxylic acid can be synthesized through various indole synthetic strategies, such as the Fischer, Reissert, or Bartoli indole synthesis, starting from appropriately substituted precursors.

Protocol: Esterification of 4-Ethoxy-1H-indole-2-carboxylic Acid

-

Reaction Setup: To a solution of 4-ethoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the final product, this compound, using NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro HIV-1 Integrase Inhibition Assay (Strand Transfer)

This assay will determine the ability of this compound to inhibit the strand transfer step of HIV-1 integrase.

Protocol:

-

Reagents and Materials: Recombinant HIV-1 integrase, donor DNA (pre-processed viral LTR), target DNA (host DNA mimic), and a suitable assay buffer.

-

Assay Plate Preparation: Add the test compound (at various concentrations) to the wells of a 96-well plate. Include a known integrase inhibitor as a positive control and DMSO as a negative control.

-

Enzyme and Substrate Addition: Add HIV-1 integrase to each well, followed by the donor DNA. Incubate to allow for binding.

-

Initiation of Reaction: Add the target DNA to initiate the strand transfer reaction. Incubate at 37 °C.

-

Detection: Quantify the extent of the strand transfer reaction using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or an ELISA-based format.

-

Data Analysis: Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.

Future Directions and Conclusion

The exploration of this compound represents a compelling opportunity in medicinal chemistry. The strong precedent set by structurally related indole-2-carboxylates in diverse therapeutic areas provides a solid foundation for future research. The proposed workflow, from synthesis to biological evaluation, offers a clear path forward for elucidating the pharmacological profile of this intriguing molecule.

Further derivatization of the indole core, including modifications at the N1 position and further substitutions on the benzene ring, could lead to the discovery of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will not only advance our understanding of the structure-activity relationships within this chemical class but also have the potential to deliver next-generation therapeutics for a range of unmet medical needs.

References

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

4-Methoxy-1H-indole-2-carboxylic acid | 103260-65-7. J&K Scientific. [Link]

-

A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities. [Link]

-

Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu. Royal Society of Chemistry. [Link]

-

Synthesis of 4-hydroxyindole. PrepChem.com. [Link]

- Method for synthesizing 4-hydroxyindole.

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

-

methyl 4-methoxy-1H-indole-2-carboxylate | C11H11NO3. PubChem. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

-

Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Tetrahedron. [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. ScienceDirect. [Link]

-

4-Methoxy-1H-Indole-2-Carboxylic Acid: Reliable Supplier for Organic Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

-

An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. [Link]

-

Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties. Cheméo. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

Sources

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]

- 12. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

- 13. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

The Strategic Synthesis and Latent Therapeutic Potential of 4-Alkoxy-1H-indole-2-carboxylates: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Appeal of the Indole Scaffold and the Untapped Promise of 4-Alkoxy Substitution

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity have made it a "privileged scaffold" in drug discovery. Within the diverse family of indole derivatives, esters of indole-2-carboxylic acid have emerged as critical intermediates and bioactive molecules in their own right, exhibiting a wide spectrum of pharmacological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1][2][3]

This technical guide focuses on a specific, yet underexplored, subclass: 4-alkoxy-1H-indole-2-carboxylates . The introduction of an alkoxy group at the C4-position of the indole ring is a strategic modification that can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic profile and target engagement. Methoxy-substituted indoles, in particular, have garnered attention as the electron-donating nature of the methoxy group can enhance biological activity.[1]

This document provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of 4-alkoxy-1H-indole-2-carboxylates, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this promising scaffold in their research endeavors.

Core Synthesis: The Fischer Indole Synthesis as the Workhorse Approach

The most reliable and widely employed method for the synthesis of 4-alkoxy-1H-indole-2-carboxylates is the venerable Fischer indole synthesis .[4][5] This reaction, discovered in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate.[6]

The key to accessing the 4-alkoxy substitution pattern lies in the selection of the appropriate starting material: a (3-alkoxyphenyl)hydrazine . The reaction proceeds through a cascade of well-established steps, including hydrazone formation, tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole ring.[4]

Caption: Figure 1: Generalized Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis of Ethyl 4-Methoxy-1H-indole-2-carboxylate

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative compound, ethyl 4-methoxy-1H-indole-2-carboxylate.

Materials:

-

(3-Methoxyphenyl)hydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol, absolute

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (3-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.05 eq) in absolute ethanol.

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

-

-

Indolization (Cyclization):

-

To the crude hydrazone, add polyphosphoric acid (PPA) or Eaton's reagent (a less viscous alternative) with stirring.

-